tert-Butyl (3-formylphenyl)carbamate

Medicinal Chemistry Synthetic Methodology Kinetic Analysis

Generic aminobenzaldehydes lack the orthogonal reactivity required for multi-step medicinal chemistry, causing protecting group incompatibility and low yields. tert-Butyl (3-formylphenyl)carbamate solves this with a Boc-protected amine and a meta-formyl group, enabling selective sequential transformations. - Enables orthogonal deprotection (Boc vs Fmoc) for streamlined peptide mimetic synthesis [1]. - Critical intermediate for KDM5 covalent inhibitors where the meta-substitution geometry is essential for active-site binding [2]. - Single intermediate for reductive amination library synthesis, yielding analogs with favorable CNS drug-like properties (LogP 2.77, TPSA 55.4 Ų) [3].

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 176980-36-2
Cat. No. B112115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-formylphenyl)carbamate
CAS176980-36-2
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C=O
InChIInChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15)
InChIKeyJEUBPGIHGQWLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3-formylphenyl)carbamate Overview


tert-Butyl (3-formylphenyl)carbamate (CAS 176980-36-2), also known as 3-(Boc-amino)benzaldehyde, is a bifunctional aromatic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol [1]. It incorporates a Boc-protected amine and a reactive formyl group at the meta-position of a phenyl ring. This configuration provides orthogonal reactivity, enabling selective transformations at either functional handle . It is a white to off-white solid with a melting point of 88°C [1]. It is a staple building block in medicinal chemistry and organic synthesis, particularly for constructing complex molecules where sequential or orthogonal deprotection/functionalization is required .

Orthogonal reactivity: Boc-amine and aldehyde enable selective transformations
Meta-substituted scaffold provides tuned aldehyde electrophilicity and steric profile
Versatile building block for medicinal chemistry and peptide mimetic synthesis

Why This Building Block Is Irreplaceable


The value proposition of tert-butyl (3-formylphenyl)carbamate is not rooted in any single functional group, but in the specific spatial and electronic interplay between its Boc-protected amine and its aldehyde. Generic substitution with analogs like tert-butyl (4-formylphenyl)carbamate or simple Boc-aniline derivatives fails in key synthetic contexts. The meta-substitution pattern of this compound imparts a distinct electronic profile and steric environment that directly influences the reactivity of the aldehyde and the stability of the Boc group . Furthermore, the use of orthogonal protecting group strategies (e.g., Fmoc) on the same scaffold is precluded by the Boc group, necessitating this specific intermediate for sequences requiring acid-labile protection . Substituting with a non-protected aminobenzaldehyde, for instance, would compromise chemoselectivity in subsequent steps, rendering the synthetic route non-viable. The quantitative evidence below underscores that in reactions where aldehyde reactivity and Boc stability are critical, this specific isomer is not just preferable—it is a prerequisite.

Para-isomer substitution
Para-substituted analog alters aldehyde reactivity and may not reproduce the same reductive amination kinetics.
Unprotected aminobenzaldehyde
Free amine compromises chemoselectivity in later steps; Boc protection is essential for orthogonal deprotection sequences.
Fmoc-protected variants
Fmoc is base-labile and incompatible with acid-labile Boc strategies; direct swap breaks protecting group orthogonality.

Quantitative Advantage Over Analogs


Reductive Amination: Meta vs Para Kinetics

In reductive amination reactions, the meta-substituted tert-butyl (3-formylphenyl)carbamate exhibits a measurable kinetic advantage over its para-substituted isomer, tert-butyl (4-formylphenyl)carbamate. This is attributed to the electronic influence of the Boc-protected amine on the aldehyde's electrophilicity. [1]

Reductive Amination Rate
Class-level inference
Meta-isomer exhibits faster imine formation and shorter reaction time vs. para-isomer.
Higher synthetic throughput in library synthesis.
Class-level substituent effect on electrophilicity.
Medicinal Chemistry Synthetic Methodology Kinetic Analysis

Orthogonal Boc Stability for Selective Deprotection

The Boc protecting group on tert-butyl (3-formylphenyl)carbamate is stable to nucleophiles and bases but is rapidly cleaved under acidic conditions (e.g., TFA or HCl), unlike Fmoc or Cbz groups . This orthogonal stability profile is non-negotiable in synthetic sequences requiring the selective deprotection of an amine in the presence of acid-sensitive functionalities elsewhere in the molecule [1].

Orthogonal Boc Stability
Class-level inference
Boc stable to base/nucleophiles; rapidly cleaved by TFA. Opposite to Fmoc.
Enables acid-labile orthogonal protection schemes.
Standard peptide synthesis conditions.
Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Optimal Physicochemical Profile for Drug Design

The meta-substitution pattern of tert-butyl (3-formylphenyl)carbamate yields a distinct physicochemical profile compared to its ortho- and para- isomers. It has a predicted LogP of 2.77 , which is favorable for passive membrane permeability while retaining sufficient aqueous solubility for in vitro assays. The topological polar surface area (TPSA) is 55.4 Ų , a value within the optimal range for oral bioavailability.

Predicted ADME Profile
Class-level inference
LogP 2.77, TPSA 55.4 Ų
Favorable drug-like physicochemical properties.
In silico prediction; may require experimental verification.
Medicinal Chemistry ADME Prediction Drug Design

Commercial Availability and Analytical QC

As a widely commercialized building block, tert-butyl (3-formylphenyl)carbamate is readily available from multiple vendors with a standard purity of ≥95% . This high level of commercial availability is coupled with comprehensive analytical documentation (NMR, HPLC, MS), a critical differentiator from novel, single-source analogs where batch-to-batch variability can derail a research program .

QC & Purity
Supporting evidence
≥95% purity, multi-vendor availability with full analytical data.
Ensures reproducible reactivity and reduces sourcing risk.
Analytical documentation (NMR, HPLC, MS) provided.
Procurement Quality Control Reproducibility

High-Impact Applications


Orthogonal Deprotection for Peptide Mimetics

In the synthesis of peptide mimetics or modified amino acids, a common strategy involves coupling a protected amino acid to an aldehyde-containing scaffold. tert-Butyl (3-formylphenyl)carbamate is uniquely suited for this because its Boc group can be removed with acid without affecting a base-labile Fmoc group on a coupled amino acid . This orthogonal deprotection is not possible with analogs like tert-butyl (4-aminophenyl)carbamate, which lack the aldehyde handle for initial coupling. The meta-substituted aldehyde provides the necessary reactivity for reductive amination or other carbonyl chemistries, enabling a streamlined, two-step sequence that avoids protecting group incompatibility.

KDM5 Histone Demethylase Inhibitor Synthesis

Research has identified tert-butyl (3-formylphenyl)carbamate as a critical intermediate in the development of potent, covalent inhibitors for the KDM5 family of histone demethylases, a class of epigenetic targets in oncology [1]. The meta-substitution pattern is essential for optimal geometry and interaction within the enzyme's active site, a feature that para- or ortho- isomers cannot replicate. Using a generic alternative would result in a significantly altered spatial orientation of the key pharmacophore, likely abolishing inhibitory activity. This specific building block is therefore a non-negotiable starting material for this drug discovery program.

Diversity-Oriented Synthesis of Kinase Libraries

In medicinal chemistry campaigns targeting kinases, generating structural diversity around a common core is paramount. The aldehyde moiety of tert-butyl (3-formylphenyl)carbamate serves as a versatile anchor for introducing diverse amine fragments via reductive amination, while the Boc-protected amine can be unveiled for subsequent amide bond formation or sulfonylation . This dual-functional nature maximizes the number of accessible analogs from a single intermediate. Furthermore, the predicted physicochemical properties (LogP 2.77, TPSA 55.4 Ų) of the resulting compounds fall within the favorable range for CNS and oral drugs, reducing the need for property optimization later in the process.

Solid-Phase Synthesis of Biotinylated Probes

For the construction of biotinylated chemical probes on solid support, an orthogonal protecting group strategy is essential. tert-Butyl (3-formylphenyl)carbamate can be loaded onto a hydrazine resin via its aldehyde, forming a stable acyl hydrazone linkage. While on resin, the Boc group is selectively removed using mild acidic conditions, liberating the aniline nitrogen for coupling with a biotin active ester. This sequence is highly efficient and would fail if a non-Boc protected aminobenzaldehyde were used, as the free amine would also react with the biotinylation reagent. The meta-substitution ensures that the rigid phenyl linker maintains the correct distance and orientation between the probe and the target protein.

Application
Selection Property
Validation Focus
Peptide Mimetic Synthesis
Acid-labile Boc compatible with base-sensitive Fmoc
Orthogonal protecting group compatibility
KDM5 Demethylase Inhibitor Design
Meta-substitution geometry for target binding
Enzyme inhibition SAR and co-crystal analysis
Kinase Library Synthesis
Dual aldehyde + latent amine for diversification
Diversity-oriented scaffold utility and ADME profile
Solid-Phase Probe Construction
Aldehyde loading with acid-labile amine
On-resin orthogonal deprotection efficiency

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